Bienvenue dans la boutique en ligne BenchChem!

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide

Urease Inhibition Kinetics Structure-Activity Relationship

This 3,5-dimethoxyphenyl-substituted 1,3,4-oxadiazole butanamide (XLogP3 1.7) is a unique heterocyclic scaffold for antimicrobial screening and SAR studies. The 3,5-dimethoxy arrangement confers distinct electronic and steric properties vs. 2,4- or 3,4-regioisomers. Use as a structurally matched negative control for indole-based urease inhibitors (Ki as low as 0.003 µM) or as a reference compound for acyl chain SPR profiling (acetamide to benzamide). Available at ≥90% purity for hit identification and computational validation. 5–50 mg recommended for kinetic and counter-screening campaigns.

Molecular Formula C14H17N3O4
Molecular Weight 291.307
CAS No. 941937-75-3
Cat. No. B2497205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
CAS941937-75-3
Molecular FormulaC14H17N3O4
Molecular Weight291.307
Structural Identifiers
SMILESCCCC(=O)NC1=NN=C(O1)C2=CC(=CC(=C2)OC)OC
InChIInChI=1S/C14H17N3O4/c1-4-5-12(18)15-14-17-16-13(21-14)9-6-10(19-2)8-11(7-9)20-3/h6-8H,4-5H2,1-3H3,(H,15,17,18)
InChIKeyOTMXRECWOIAGLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide (CAS 941937-75-3): Procurement-Ready Compound Profile and Baseline Characteristics


N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide is a synthetic small-molecule heterocycle belonging to the 1,3,4-oxadiazole class, characterized by a 3,5-dimethoxyphenyl substituent at the 5-position and an n-butanamide side chain at the 2-amino position [1]. Its molecular formula is C₁₄H₁₇N₃O₄, with a molecular weight of 291.30 g/mol, a computed XLogP3 of 1.7, a topological polar surface area of 86.5 Ų, and 6 rotatable bonds [1]. The compound is commercially available from multiple specialty chemical suppliers (e.g., Life Chemicals catalog # F1374-0716) at purities of ≥90%, primarily for non-human research use [2]. 1,3,4-Oxadiazoles are privileged scaffolds in medicinal chemistry, recognized for their metabolic stability and capacity to engage diverse biological targets through hydrogen bonding and π-stacking interactions; however, the specific pharmacological profile of this particular derivative remains largely uncharacterized in the public domain [3].

Why Generic 1,3,4-Oxadiazole Butanamides Cannot Substitute for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide (941937-75-3)


In the absence of publicly available head-to-head pharmacological data, the case against casual substitution rests on quantifiable physicochemical and structural discrepancies within the 1,3,4-oxadiazole butanamide series. The specific 3,5-dimethoxy substitution pattern on the phenyl ring imposes a unique electronic and steric environment that directly influences molecular recognition, as demonstrated by divergent biological activities observed for closely related dimethoxyphenyl regioisomers in antimicrobial assays [1]. Even among commercially available oxadiazole butanamides, variations in the amide N-substituent (e.g., butanamide vs. acetamide or benzamide) alter lipophilicity (XLogP3 shift from 1.7 to predicted values of 0.9 or 2.8, respectively), hydrogen-bonding capacity, and metabolic soft-spot profiles in ways that can profoundly affect target engagement and ADME outcomes [2]. Furthermore, the indole-based oxadiazole butanamide series has yielded potent urease inhibitors with Ki values as low as 0.003 µM by exploiting specific hydrophobic and π-stacking interactions that the simpler 3,5-dimethoxyphenyl congener cannot recapitulate, underscoring that even conserved core scaffolds do not guarantee interchangeable bioactivity [3]. Therefore, substituting this compound with a generic analog without experimental validation risks invalidating SAR hypotheses and compromising assay reproducibility.

Quantitative Differentiation Evidence: N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide (941937-75-3) vs. Closest Analogs


Scaffold Deconstruction: 3,5-Dimethoxyphenyl Oxadiazole Butanamide vs. Indole-Oxadiazole Butanamide Urease Inhibitors

A direct scaffold comparison reveals that the absence of the indole moiety in N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide eliminates the potent urease inhibition observed for indole-oxadiazole butanamide hybrids. The indole-based series produced compound 8c with a competitive inhibition constant (Ki) of 0.003 µM against jack bean urease [1]. The target compound lacks the indole group responsible for key hydrophobic and π-π stacking interactions in the enzyme active site, as confirmed by molecular docking studies showing that the indole ring occupies a critical hydrophobic pocket [1]. While no direct urease data exist for the target compound, this class-level structural inference strongly suggests it will not achieve comparable potency and should not be considered a functional replacement for indole-containing urease inhibitors.

Urease Inhibition Kinetics Structure-Activity Relationship

Regioisomeric Differentiation: 3,5-Dimethoxyphenyl vs. 2,4-Dimethoxyphenyl Oxadiazole Derivatives in Antimicrobial Screening

In a study evaluating 1,3,4-oxadiazole derivatives against Streptococcus mutans, the dimethoxyphenyl-substituted compound 4h (bearing a dimethoxyphenyl group, though regioisomer not fully specified) demonstrated significant antimicrobial activity, while other substituents (naphthalene, fluorophenyl) showed varying potency [1]. Although the exact regioisomer of 4h is not clarified, this class-level evidence indicates that the position of methoxy substituents on the phenyl ring is a critical determinant of biological activity within the oxadiazole series. N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide specifically presents the 3,5-dimethoxy arrangement, which offers a distinct electrostatic potential surface and dipole moment compared to the 2,4- or 3,4-dimethoxy isomers, potentially leading to differential target binding and solubility. No head-to-head data comparing the 3,5- and 2,4-regioisomers is currently publicly available.

Antimicrobial Streptococcus mutans Structure-Activity Relationship

Calculated Lipophilicity Gradient Across the N-Acyl Side Chain: Butanamide vs. Acetamide and Benzamide Congeners

The n-butanamide side chain of the target compound confers a computed XLogP3 of 1.7, which lies at the center of the optimal lipophilicity range for oral bioavailability (LogP 1–3) [1]. By comparison, the hypothetical acetamide analog (N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide) is predicted to have an XLogP3 of approximately 0.9, while the benzamide congener would be expected near 2.8 [2]. This 0.8–1.1 log unit gradient can translate into a 6- to 12-fold difference in membrane permeability based on established Lipinski-rule relationships [3]. The butanamide chain thus strikes a balance between sufficient hydrophobicity for passive membrane permeation and avoidance of excessive lipophilicity that could promote metabolic clearance, phospholipidosis, or off-target promiscuity. This property is an intrinsic differentiator when selecting among commercially available oxadiazole amide analogs for cell-based or in vivo studies.

Drug-likeness Lipophilicity ADME Prediction

Metabolic Stability Differentiation: 3,5-Dimethoxy Substitution Pattern and Oxadiazole Ring Resilience

The 1,3,4-oxadiazole ring is widely recognized in medicinal chemistry for its superior metabolic stability compared to isosteric amides and esters, primarily due to its resistance to hydrolytic cleavage by plasma esterases and reduced susceptibility to oxidative metabolism at the heterocyclic ring [1]. Within the oxadiazole class, the 3,5-dimethoxyphenyl substituent further modulates metabolic fate: the meta-methoxy groups are less prone to O-demethylation by CYP2C9 and CYP2D6 compared to para-methoxy substituents, as evidenced by comparative microsomal stability studies on dimethoxybenzene analogs showing that 3,5-dimethoxy substitution reduces intrinsic clearance by approximately 40% relative to 4-methoxy counterparts [2]. While no direct microsomal stability data exist for the target compound, this class-level and substructure-level inference suggests that N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide may possess a favorable metabolic stability profile relative to oxadiazoles bearing 4-methoxyphenyl or unsubstituted phenyl groups, making it a more reliable scaffold for in vivo pharmacokinetic studies.

Metabolic Stability Oxadiazole Cytochrome P450

High-Confidence Application Scenarios for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide (941937-75-3)


Cell-Based Phenotypic Screening for Antimicrobial Activity

Given the class-level evidence that dimethoxyphenyl-substituted 1,3,4-oxadiazoles exhibit activity against Streptococcus mutans [1], this compound is well-suited as a screening candidate in phenotypic antimicrobial assays targeting Gram-positive oral pathogens. Its intermediate lipophilicity (XLogP3 1.7) is expected to facilitate passive bacterial membrane penetration, while the 3,5-dimethoxy arrangement may confer a distinct selectivity profile compared to the 2,4- or 3,4-regioisomers. Procurement of the 90%+ purity product from suppliers such as Life Chemicals (catalog F1374-0716) is recommended for initial hit identification at screening concentrations of 10–100 µM.

Urease-Related Target Engagement Studies as a Negative Control

Because the indole-oxadiazole butanamide series has yielded extraordinarily potent urease inhibitors (Ki = 0.003 µM) [2], this indole-lacking 3,5-dimethoxyphenyl analog can serve as a structurally matched negative control in urease biochemical assays. Its use allows researchers to attribute inhibitory activity specifically to the indole pharmacophore and deconvolute non-specific colloidal aggregation effects that have been reported for oxadiazole chemotypes [3]. Procurement of 5–50 mg quantities is sufficient for extensive kinetic and counter-screening experiments.

SAR Exploration of the N-Acyl Side Chain in ADME Optimization

The butanamide side chain places this compound at an optimal lipophilicity midpoint (XLogP3 1.7) within a series that can span from acetamide (XLogP3 ~0.9) to benzamide (XLogP3 ~2.8) [4]. This makes it an ideal reference compound for systematic structure-property relationship (SPR) studies aimed at correlating acyl chain length with membrane permeability, metabolic stability, and solubility. Procurement of the compound alongside its acetamide and benzamide analogs enables a complete homologous series for physicochemical profiling and in vitro ADME assays.

Computational Docking and Pharmacophore Model Validation

The defined 3,5-dimethoxyphenyl substitution pattern provides a well-characterized electron density distribution that can be exploited in molecular docking and pharmacophore modeling studies. The compound can be used to validate docking poses against protein targets where methoxyphenyl interactions are hypothesized, such as kinase ATP-binding sites or GPCR orthosteric pockets. Its commercial availability at 90%+ purity and low cost (e.g., $54 for 1 mg) facilitates its use as a computational validation tool in academic and industrial medicinal chemistry groups.

Quote Request

Request a Quote for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.